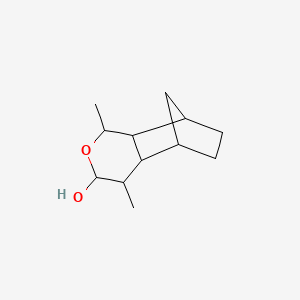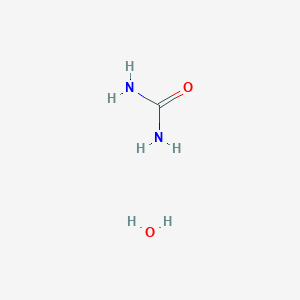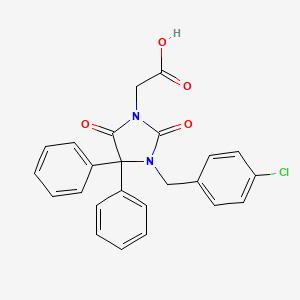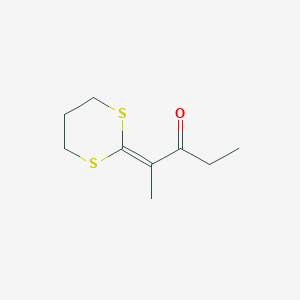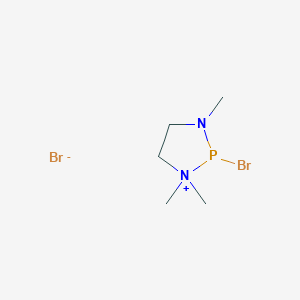
2-Bromo-1,1,3-trimethyl-1,3,2-diazaphospholidin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,1,3-trimethyl-1,3,2-diazaphospholidin-1-ium bromide: is a chemical compound with the molecular formula C6H15BrN2P. It consists of a diazaphospholidine ring containing a bromine atom and three methyl groups. The compound’s structure is as follows:
Structure:
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common method starts with the reaction of trimethylphosphine (PMe3) with bromine to form the bromophosphonium salt. Subsequent treatment with a nitrogen-containing base, such as ammonia or an amine, leads to the formation of the diazaphospholidine ring.
Reaction Conditions: The reaction typically occurs under anhydrous conditions, using solvents like ether or tetrahydrofuran. The choice of base and reaction temperature influences the yield and selectivity.
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for its unique properties.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The bromine atom can undergo oxidation reactions.
Substitution: The methyl groups may be substituted by other functional groups.
Reduction: The compound can be reduced to form derivatives.
Bromination: Bromine (Br) in an organic solvent.
Substitution: Alkyl halides or nucleophiles.
Reduction: Hydrogen gas (H) with a suitable catalyst.
Major Products: The major products depend on the specific reactions performed. Bromination yields 2-bromo-1,1,3-trimethyl-1,3,2-diazaphospholidin-1-ium bromide, while substitution or reduction leads to various derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound’s unique structure may find applications in catalytic processes.
Coordination Chemistry: It can serve as a ligand in coordination complexes.
- Limited research exists on its biological applications. Further studies are needed to explore potential uses.
Materials Science: The compound’s properties may contribute to novel materials.
Mécanisme D'action
The exact mechanism of action remains unclear due to limited research. Further investigations are necessary to elucidate its effects on biological systems.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, its diazaphospholidine core sets it apart from other phosphorus-containing compounds.
Propriétés
Numéro CAS |
122833-36-7 |
|---|---|
Formule moléculaire |
C5H13Br2N2P |
Poids moléculaire |
291.95 g/mol |
Nom IUPAC |
2-bromo-1,1,3-trimethyl-1,3,2-diazaphospholidin-1-ium;bromide |
InChI |
InChI=1S/C5H13BrN2P.BrH/c1-7-4-5-8(2,3)9(7)6;/h4-5H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
HMBDSKMMEFVYJD-UHFFFAOYSA-M |
SMILES canonique |
CN1CC[N+](P1Br)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


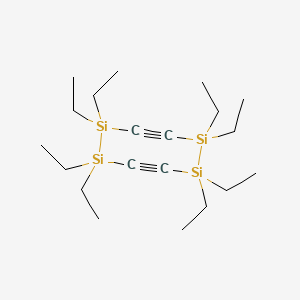
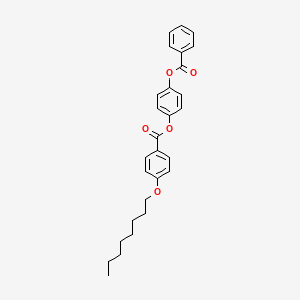
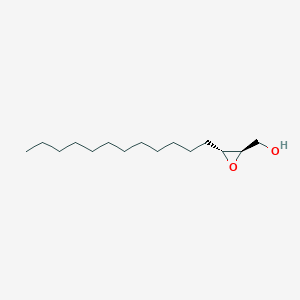
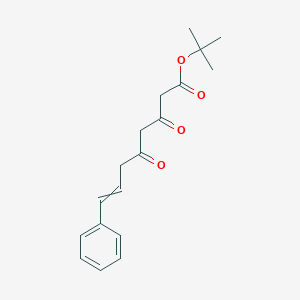
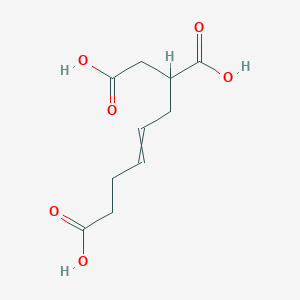
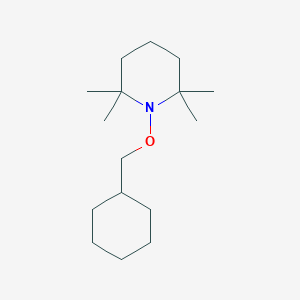
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)

